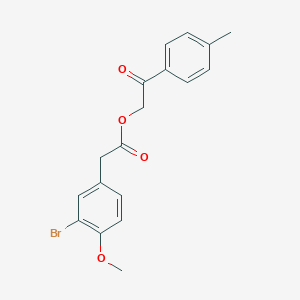
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate (DMTBS) is a sulfonate compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DMTBS has been used in various scientific applications, including as a reagent in organic synthesis, a fluorescent probe, and a photoreactive agent.
Wirkmechanismus
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate acts as a sulfonating agent, which can modify proteins and other biomolecules by adding a sulfonate group. The sulfonate group can alter the charge and hydrophobicity of the molecule, which can affect its function and interaction with other molecules. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can also act as a photoreactive agent, which can crosslink proteins and create covalent bonds between them.
Biochemical and Physiological Effects:
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been shown to have minimal toxicity and does not have any known drug side effects. In vitro studies have shown that 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can modify proteins and other biomolecules, which can affect their function and interaction with other molecules. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has also been shown to have fluorescent properties, which can be used to study protein-ligand interactions and enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has several advantages for lab experiments, including its stability and ease of use. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate is also relatively inexpensive compared to other reagents and probes. However, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has some limitations, including its limited solubility in water and its potential to modify multiple sites on a protein, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate research. One direction is to explore its potential as a photoreactive agent for studying protein-protein interactions and protein structure. Another direction is to investigate its potential as a fluorescent probe for studying enzyme activity and protein-ligand interactions. Additionally, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can be used as a protecting group for alcohols and amines, which can be explored in organic synthesis. Overall, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has potential for a wide range of scientific applications and warrants further research.
Synthesemethoden
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can be synthesized by reacting 2,4-dimethylphenol with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been used in various scientific applications, including as a reagent in organic synthesis, a fluorescent probe, and a photoreactive agent. In organic synthesis, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been used as a protecting group for alcohols and amines due to its stability and ease of removal. As a fluorescent probe, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been used to study protein-ligand interactions and enzyme activity. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can also be used as a photoreactive agent to crosslink proteins and study protein-protein interactions.
Eigenschaften
Produktname |
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate |
|---|---|
Molekularformel |
C17H20O3S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(2,4-dimethylphenyl) 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C17H20O3S/c1-11-6-7-16(14(4)8-11)20-21(18,19)17-10-13(3)12(2)9-15(17)5/h6-10H,1-5H3 |
InChI-Schlüssel |
WERWKAVESLBABP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)






![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)

